N-(4-tert-butyl-2,6-dimethylphenyl)methanesulfonamide
Description
N-(4-tert-butyl-2,6-dimethylphenyl)methanesulfonamide: is an organic compound characterized by the presence of a sulfonamide group attached to a substituted phenyl ring. This compound is known for its stability and versatility in various chemical reactions, making it a valuable substance in both research and industrial applications.
Properties
IUPAC Name |
N-(4-tert-butyl-2,6-dimethylphenyl)methanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO2S/c1-9-7-11(13(3,4)5)8-10(2)12(9)14-17(6,15)16/h7-8,14H,1-6H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPAVOFUMUYMQNC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1NS(=O)(=O)C)C)C(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-tert-butyl-2,6-dimethylphenyl)methanesulfonamide typically involves the reaction of 4-tert-butyl-2,6-dimethylbenzenesulfonyl chloride with an appropriate amine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the process .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-(4-tert-butyl-2,6-dimethylphenyl)methanesulfonamide can undergo oxidation reactions, often facilitated by strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic medium.
Reduction: Lithium aluminum hydride, sodium borohydride, typically in anhydrous solvents.
Substitution: Various nucleophiles, often in the presence of a catalyst or under elevated temperatures.
Major Products Formed:
Oxidation: Formation of sulfonic acids or sulfoxides.
Reduction: Formation of corresponding amines or alcohols.
Substitution: Formation of substituted sulfonamides or other derivatives.
Scientific Research Applications
Chemistry: N-(4-tert-butyl-2,6-dimethylphenyl)methanesulfonamide is used as a reagent in organic synthesis, particularly in the formation of sulfonamide-based compounds which are important intermediates in the synthesis of pharmaceuticals and agrochemicals .
Biology and Medicine: In biological research, this compound is studied for its potential as an enzyme inhibitor, particularly in the inhibition of carbonic anhydrase, which is a target for the treatment of glaucoma and other diseases .
Industry: The compound is utilized in the production of specialty chemicals and as a stabilizer in various formulations. Its stability and reactivity make it suitable for use in the manufacture of polymers and other advanced materials .
Mechanism of Action
The mechanism by which N-(4-tert-butyl-2,6-dimethylphenyl)methanesulfonamide exerts its effects involves the interaction with specific molecular targets such as enzymes. For instance, as a carbonic anhydrase inhibitor, it binds to the active site of the enzyme, blocking its activity and thereby reducing the production of aqueous humor in the eye, which is beneficial in the treatment of glaucoma .
Comparison with Similar Compounds
4-tert-Butyl-2,6-dimethylphenylsulfur trifluoride: Known for its use as a fluorinating agent.
2,4-Di-tert-butylphenol: Used as an antioxidant in various applications.
2,6-Di-tert-butyl-4-methylphenol: Commonly used as a stabilizer in chemical formulations.
Uniqueness: N-(4-tert-butyl-2,6-dimethylphenyl)methanesulfonamide stands out due to its specific sulfonamide functionality, which imparts unique reactivity and stability. This makes it particularly valuable in the synthesis of sulfonamide-based pharmaceuticals and as a versatile reagent in organic chemistry.
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